Ethyl 4-(4-fluorophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C12H13FO3 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Organic Compounds : It is useful in synthesizing 4-oxo-4H-pyran-2,5-dicarboxylic and 4-oxo-1-phenyl-1,4-dihydropyridine-2 derivatives, contributing to organic chemistry research (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Trifluoromethyl Heterocycles Synthesis : As Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, it is a versatile intermediate for synthesizing diverse trifluoromethyl heterocycles, crucial in medicinal chemistry (Honey, Pasceri, Lewis, & Moody, 2012).
Plant Growth Regulation : It has growth-regulating activity on nitrogen-fixing soybean plants, demonstrating its potential in agricultural research (Stanchev et al., 2010).
Synthesis of 4H-Isoxazol-5-ones : It is used in the efficient synthesis of 4H-isoxazol-5-ones in aqueous medium, contributing to pharmaceutical and synthetic chemistry (Kiyani & Ghorbani, 2015).
Friedländer Synthesis : Ethyl 4-chloro-3-oxobutanoate is used in the Friedländer synthesis to produce 2-(a-chloroalkyl)quinoline derivatives (Degtyarenko, Tolmachev, Volovenko, & Tverdokhlebov, 2007).
Antimicrobial Activity : Compounds like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate exhibit antimicrobial activity, useful in drug development (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl (4-fluorobenzoyl)acetate, suggests that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area. Contact with moisture should be avoided, and protective clothing should be worn when there is a risk of exposure .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Similar compounds have been found to bind with high affinity to multiple receptors, influencing their function
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . The exact pathways and downstream effects of this compound remain to be elucidated.
Pharmacokinetics
A related compound, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, has been reported to have high gastrointestinal absorption and is predicted to be bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate’s action are currently unknown. Given the lack of specific information, it’s difficult to predict the exact effects of this compound. Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate are not fully understood due to the lack of specific studies on this compound. Based on its structural similarity to other fluorinated compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. For instance, fluorinated compounds are known to have strong interactions with proteins due to the high electronegativity of fluorine .
Cellular Effects
Fluorinated compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It can be speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that fluorinated compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKQRINQDBSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442109 | |
Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221121-37-5 | |
Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.